molecular formula C22H20N2O5S B10886095 ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10886095
M. Wt: 424.5 g/mol
InChI Key: CKHMWBASBIDHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolopyrimidine core, which is fused with various functional groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method is the three-component condensation reaction, which includes ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes. This reaction is often carried out in isopropyl alcohol at room temperature (20°C) under ultrasonic activation . The ultrasonic irradiation helps to enhance the reaction rate and yield by providing energy to the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of continuous flow reactors and ultrasonic reactors can improve efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes. For instance, it may inhibit tyrosinase, an enzyme crucial in melanin production, making it a potential candidate for treating hyperpigmentation disorders . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
  • Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
  • Ethyl 2-hydroxy-2-methyl-2H-chromene-3-carboxylate

Uniqueness

Ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the thiazolopyrimidine core, makes it particularly versatile in chemical synthesis and biological applications.

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H20N2O5S/c1-3-29-21(27)18-19(13-7-5-4-6-8-13)23-22-24(17(26)12-30-22)20(18)14-9-10-15(25)16(11-14)28-2/h4-11,20,25H,3,12H2,1-2H3

InChI Key

CKHMWBASBIDHRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)O)OC)C(=O)CS2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.